REACTION_CXSMILES
|
[S:1]1[CH:5]=[CH:4][C:3]([CH2:6][C:7]([OH:9])=O)=[CH:2]1.[CH3:10][C:11]1(C)[O:18]C(=O)[CH2:15][C:13](=O)[O:12]1.C1CCC(N=C=NC2CCCCC2)CC1>CN(C)C1C=CN=CC=1.C(Cl)Cl>[O:9]=[C:7]([CH2:6][C:3]1[CH:4]=[CH:5][S:1][CH:2]=1)[CH2:10][C:11]([O:12][CH2:13][CH3:15])=[O:18]
|
Name
|
|
Quantity
|
711 mg
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)CC(=O)O
|
Name
|
|
Quantity
|
720 mg
|
Type
|
reactant
|
Smiles
|
CC1(OC(=O)CC(=O)O1)C
|
Name
|
|
Quantity
|
1.03 g
|
Type
|
reactant
|
Smiles
|
C1CCC(CC1)N=C=NC2CCCCC2
|
Name
|
|
Quantity
|
610 mg
|
Type
|
catalyst
|
Smiles
|
CN(C1=CC=NC=C1)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 16 h, during which time a white precipitate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a pad of Celite
|
Type
|
CUSTOM
|
Details
|
to remove the precipitated dicyclohexylurea
|
Type
|
WASH
|
Details
|
the filtrate was washed successively with 1 N HCl (1×15 mL), H2O (1×15 mL), brine (1×15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The filtrate was dried (MgSO4) and solvents
|
Type
|
CUSTOM
|
Details
|
were removed in vacuo
|
Type
|
DISSOLUTION
|
Details
|
The resulting crude oil was dissolved in 8 mL of absolute ethanol
|
Type
|
TEMPERATURE
|
Details
|
heated to 80° C. for 4 h
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
ethanol was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification of the resulting oil by silica gel flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexanes/EtOAc 2:1
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C(CC(=O)OCC)CC1=CSC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.02 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |